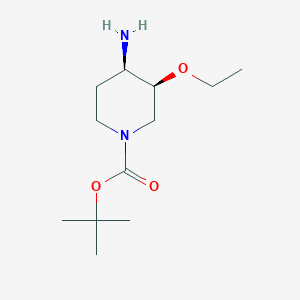

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-ethoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-5-16-10-8-14(7-6-9(10)13)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1 |

InChI Key |

SCCDVSKVKURXSP-ZJUUUORDSA-N |

Isomeric SMILES |

CCO[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC1CN(CCC1N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the piperidine ring with appropriate substituents.

- Introduction of the ethoxy group at the 3-position.

- Installation of the amino group at the 4-position with cis stereochemistry.

- Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).

Key Synthetic Routes

Stereoselective Functionalization of Piperidine

The cis relationship between the 4-amino and 3-ethoxy groups is achieved by stereoselective substitution reactions on a piperidine intermediate. This often involves:

- Starting from a piperidine precursor with a leaving group at the 3-position.

- Nucleophilic substitution with an ethoxy source under conditions favoring cis stereochemistry.

- Introduction of the amino group at the 4-position via selective amination or reduction of a precursor functional group.

Protection with tert-Butyl Carbamate (Boc)

The nitrogen atom of the piperidine ring is protected using tert-butyl dicarbonate (Boc2O) under mild basic conditions to give the tert-butyl carbamate protecting group. This step is essential to prevent side reactions during functional group transformations.

Detailed Preparation Protocols from Literature and Patents

Resolution and Salt Formation Method

A related approach is described in a patent for a similar piperidine derivative, where the racemic mixture of a tert-butyl piperidine carboxylate is resolved using a chiral resolving agent (D-PG derivative) in aqueous ethanol. The salt formed is hydrolyzed and purified to isolate the desired stereoisomer.

Step Summary:

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve racemic tert-butyl piperidine carboxylate in aqueous ethanol | 50% v/v ethanol |

| 2 | Add chiral resolving agent (D-PG derivative) dropwise | Stir at 60–70°C for 2–3 hours |

| 3 | Slow cooling to 40–45°C and crystallization | 1–2 hours, then room temperature |

| 4 | Hydrolysis of salt and pH adjustment | pH 8–10 |

| 5 | Distillation and isolation of stereoisomer | Standard purification |

This method yields the stereochemically pure tert-butyl piperidine carboxylate intermediate, which can be further functionalized to introduce the ethoxy and amino groups.

Photocatalytic One-Step Synthesis of Piperidine Derivatives

A modern method involves visible-light photocatalysis to synthesize tert-butyl protected amino piperidine derivatives in one step from amine and piperazine precursors under mild conditions. Although this patent focuses on a related piperazine derivative, the methodology is adaptable for piperidine compounds.

- Use of acridine salt as a photocatalyst.

- Reaction in anhydrous dichloroethane under oxygen atmosphere.

- Blue LED light irradiation for 10 hours.

- High yield (94–95%) of product.

- Environmentally friendly and cost-effective.

| Component | Amount (per 2 mL solvent) | Role |

|---|---|---|

| 2-Aminopyridine | 0.2 mmol (1.0 eq) | Amine source |

| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | Piperazine derivative |

| Acridine salt | 0.01 mmol (0.1 eq) | Photocatalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |

| Anhydrous dichloroethane | 2 mL | Solvent |

This method can be adapted for the preparation of tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate by selecting appropriate amine and piperidine precursors and controlling stereochemistry through reaction conditions.

Suzuki-Miyaura Coupling for Piperidine Derivatives

Another approach involves cross-coupling reactions using boronate esters and aryl bromides to construct substituted piperidine rings with high regio- and stereoselectivity. For example, tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate was synthesized via Suzuki coupling using a boronate ester intermediate.

This method can be modified to introduce the ethoxy substituent at the 3-position by using appropriate ethoxy-substituted aryl or alkyl halides.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The stereochemical purity of the compound is critical and achieved either by chiral resolution or stereoselective synthesis.

- Photocatalytic methods reduce the number of steps and environmental impact but require specialized equipment.

- Protection with tert-butyl carbamate is a standard approach to stabilize the piperidine nitrogen during synthesis.

- Cross-coupling reactions provide flexibility in substituent introduction but need careful optimization to maintain cis stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate has been investigated for its role as an intermediate in the synthesis of bioactive molecules. Its structural characteristics make it a suitable candidate for the development of new therapeutic agents, particularly in the fields of neuropharmacology and cancer treatment.

Case Study: Inhibition of Protein Kinase B (Akt)

Research has shown that derivatives of piperidine compounds can act as selective inhibitors of Protein Kinase B (Akt), which is implicated in various cancers. For instance, modifications to piperidine structures have led to the identification of potent inhibitors that demonstrate high selectivity and bioavailability in vivo .

1.2. Efflux Pump Inhibition

The compound has also been explored for its potential as an efflux pump inhibitor. Efflux pumps in microbial cells contribute to antibiotic resistance, and compounds that inhibit these pumps can enhance the efficacy of existing antibiotics. This compound may serve as a scaffold for developing new efflux pump inhibitors, thereby addressing the growing issue of antimicrobial resistance .

4.1. Selectivity Studies

Studies on related piperidine derivatives have demonstrated that structural modifications can significantly impact their selectivity as kinase inhibitors. For example, introducing specific substituents on the piperidine ring has resulted in compounds with enhanced selectivity for Akt over other kinases, which is crucial for minimizing side effects during therapeutic applications .

4.2. In Vivo Studies

In vivo studies involving piperidine derivatives have shown promising results in reducing tumor growth in xenograft models, indicating that compounds like this compound could be further developed into effective cancer treatments .

Mechanism of Action

The mechanism of action of tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs.

- Amino Group Position: The cis-4-amino configuration distinguishes it from trans isomers or compounds with amino groups at other positions (e.g., 3-amino derivatives in ), affecting hydrogen-bonding capacity and target selectivity .

- Electron-Withdrawing Groups : Trifluoromethyl or tetrazole substituents () enhance metabolic stability and electronic effects, whereas ethoxy provides moderate electron-donating character .

Biological Activity

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an ethoxy group and a tert-butyl carbamate moiety. The structural formula can be represented as follows:

Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to tert-butyl cis-4-amino-3-ethoxypiperidine can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This mechanism is similar to that observed in existing quinolone antibiotics .

- Anticancer Properties : Some studies have indicated that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines. This activity is often linked to the compound's ability to induce apoptosis and inhibit cell migration .

Anticancer Activity

A recent study evaluated the antiproliferative effects of several piperidine derivatives, including this compound, against different cancer cell lines. The findings are summarized in the table below:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 12.5 | Induces apoptosis |

| Similar derivative | MCF7 | 8.0 | Inhibits cell migration |

| Similar derivative | HeLa | 10.5 | AChE inhibition |

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Alzheimer's Disease Model : In a preclinical model for Alzheimer's disease, tert-butyl cis-4-amino-3-ethoxypiperidine was administered to evaluate its effect on cognitive function and AChE activity. Results showed a significant reduction in AChE activity alongside improved memory performance in treated animals compared to controls.

- Antibacterial Efficacy : A series of experiments were conducted to assess the antibacterial efficacy of this compound against various strains of bacteria. The results indicated that it effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of a piperidine core. A common approach includes:

Piperidine Ring Formation : Starting with Boc-protected piperidone, followed by regioselective introduction of ethoxy and amino groups.

Cis-Configuration Control : Stereochemical control is achieved via chiral catalysts or selective reduction (e.g., using NaBH₄ with chiral ligands) to maintain the cis-4-amino-3-ethoxy orientation .

Boc Protection : Final Boc-group installation under anhydrous conditions (e.g., Boc₂O in DCM with DMAP catalysis).

Key Factors : Solvent polarity (e.g., THF vs. DMF), temperature (0–25°C for stereocontrol), and catalyst choice significantly impact yield (50–75% reported for analogous compounds) .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 1.4 ppm for tert-butyl, δ 3.5–4.0 ppm for ethoxy protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute stereochemistry and hydrogen-bonding networks .

- HPLC-MS : Purity assessment (>95%) and molecular ion ([M+H]⁺) confirmation .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use flame-resistant lab coats, nitrile gloves, and fume hoods to avoid inhalation/contact (acute toxicity Category 4 for analogs) .

- Fire Safety : CO₂ or dry powder extinguishers; avoid water jets due to reactive byproduct risks .

- Storage : Argon-atmosphere vials at –20°C to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can data contradictions in stereochemical outcomes be resolved during synthesis?

Methodological Answer: Contradictions (e.g., cis/trans isomer ratios) arise from:

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ FTIR or LC-MS. For example, low temperatures favor kinetic cis-products, while prolonged heating may shift equilibria .

- Chiral HPLC Analysis : Use Chiralpak® columns to separate enantiomers and quantify diastereomeric excess (DE >98% achievable with optimized conditions) .

- Computational Validation : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize stereoselectivity .

Q. What strategies enhance the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Amino Group Activation : Convert the amine to a better leaving group (e.g., mesylation with MsCl) for SN2 reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) while maintaining yield (75–85% for piperidine analogs) .

Q. How can computational methods optimize reaction design for novel derivatives?

Methodological Answer:

- Reaction Path Screening : Use quantum-chemical software (e.g., ORCA) to model intermediates and identify low-energy pathways .

- Machine Learning (ML) : Train models on PubChem data (e.g., reaction yields, steric parameters) to predict optimal conditions (e.g., catalyst loading, solvent) .

- Docking Studies : AutoDock Vina predicts binding affinities for biological targets, guiding functionalization (e.g., adding sulfonyl groups for kinase inhibition) .

Q. What analytical techniques resolve chiral impurities in scaled-up batches?

Methodological Answer:

- Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution than HPLC; CO₂-methanol mobile phases separate enantiomers with <1% impurity detection .

- VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-calculated modes to assign absolute configurations .

- Crystallization Screening : Use polymorph prediction tools (e.g., Mercury CSD) to isolate pure cis-isomer crystals .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.